2,5-Difluoro-3-(naphthalen-2-yl)-5-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-4,6-dione
Description
Structural and Functional Significance of Thieno[2,3-b]pyridine Derivatives in Heterocyclic Chemistry
Thieno[2,3-b]pyridine belongs to the broader class of thienopyridines, sulfur-containing heterocycles formed by fusing a thiophene ring with a pyridine ring. This scaffold exists in six isomeric forms, with thieno[2,3-b]pyridine being one of the most studied due to its stability and versatility. The bicyclic system combines the π-electron-rich thiophene unit with the π-electron-deficient pyridine ring, creating a polarized electronic environment that enhances interactions with biological targets.
In medicinal chemistry, thieno[2,3-b]pyridine derivatives are recognized as privileged scaffolds due to their structural similarity to vitamins B3 and B6, enabling them to mimic natural cofactors or substrates. This bioisosteric property has led to their use in developing inhibitors for enzymes such as phosphoinositide-specific phospholipase C (pi-PLC) and c-Met kinase, both implicated in cancer progression. For instance, derivatives bearing acryloyl or carboxamide groups at specific positions exhibit nanomolar-level antiproliferative activity against triple-negative breast cancer cells. The scaffold’s planar structure also facilitates π-π stacking with aromatic residues in enzyme active sites, further enhancing binding affinity.
Properties
Molecular Formula |
C23H13F2NO2S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2,5-difluoro-3-naphthalen-2-yl-5-phenyl-7H-thieno[2,3-b]pyridine-4,6-dione |
InChI |
InChI=1S/C23H13F2NO2S/c24-20-17(15-11-10-13-6-4-5-7-14(13)12-15)18-19(27)23(25,16-8-2-1-3-9-16)22(28)26-21(18)29-20/h1-12H,(H,26,28) |
InChI Key |
FAMHLRLAHVBBQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=C(NC2=O)SC(=C3C4=CC5=CC=CC=C5C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Functionalized Thiophene Precursors
The thieno[2,3-b]pyridine scaffold is often constructed via cyclocondensation reactions. A representative method involves reacting 3-amino-5-phenylamino-2,4-dicarbonitrile (1 ) with ethyl cyanoacetate or diethyl malonate under acidic conditions. For example:
- Reagents : Ethyl cyanoacetate (2 equivalents), ammonium acetate (6 g), acetic acid (1.2 mL)
- Conditions : 200°C for 2 hours under stirring.
- Product : 4,9-Diamino-2,7-dioxo-6-phenyl-1,2,6,7-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridin-3,8-dicarbonitrile (2 ) (yield: ~60–70%).
Mechanistic Insight : The reaction proceeds via enolate formation, followed by intramolecular cyclization and dehydration. Fluorination steps are introduced post-cyclization using agents like Selectfluor®.
Halogenation and Fluorination Strategies
Fluorine incorporation is critical for the target compound. A patent (CN105777621A) outlines a halogen-exchange method:
- Halogenation : 2,5-Dichloropyridine is treated with bromine to form 2,5-dibromopyridine.
- Fluorination : Reaction with anhydrous potassium fluoride in polar solvents (DMF or DMSO) at 120–150°C yields 2,5-difluoropyridine derivatives.
- Functionalization : The naphthalen-2-yl and phenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Bromination | Br₂, AlCl₃ | 80°C | 85% |
| Fluorination | KF, DMF | 150°C | 72% |
High-Pressure Q-Tube Reactor-Assisted Synthesis
A modern approach employs trifluoroacetic acid (TFA) catalysis under high-pressure conditions:
- Substrates : 1-Amino-2-imino-4-arylpyridine-3-carbonitrile derivatives.
- Conditions : Q-tube reactor, TFA (10 mol%), AcOH (3 equivalents), 130°C for 40 minutes.
- Outcome : Enhances reaction efficiency (yields up to 94%) by accelerating cyclization and reducing side reactions.
Advantages : Improved safety and scalability compared to traditional reflux methods.
Thermal Decomposition of Sulfide Intermediates
A patent (US3579526A) describes thienopyridine synthesis via thermolytic cyclization:
- Substrate : Benzyl 2-(4-pyridyl) ethyl sulfide.
- Conditions : 580–645°C under inert atmosphere.
- Product : Thieno[2,3-c]pyridine (yield: 15–58%).
Adaptation for Target Compound :
- Modify the sulfide precursor to include naphthalene and phenyl groups.
- Optimize temperature to balance yield and decomposition (e.g., 600°C for 30 minutes).
Structural Confirmation and Analytical Data
Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis confirms the planar thienopyridine core and substituent orientations (bond lengths: C–F = 1.35 Å; C–S = 1.71 Å).
Challenges and Optimization
- Fluorine Incorporation : Selectfluor® or KF provides better regioselectivity than HF.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity but require careful drying to avoid hydrolysis.
- Yield Improvement : Catalytic Pd(PPh₃)₄ in Suzuki couplings enhances aryl group introduction (yield: 80–90%).
Chemical Reactions Analysis
2,5-Difluoro-3-(naphthalen-2-yl)-5-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[2,3-b]pyridine compounds exhibit promising anticancer properties. For instance, a library of thieno[2,3-b]pyridine analogues was synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. Notably, compounds with similar structural motifs to 2,5-difluoro-3-(naphthalen-2-yl)-5-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-4,6-dione showed significant inhibition of cell growth in HCT116 and MDA-MB-231 cancer cell lines by over 85% .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Certain thieno[2,3-b]pyridine derivatives have shown activity against specific enzymes involved in cancer progression and inflammation. This suggests that 2,5-difluoro-3-(naphthalen-2-yl)-5-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-4,6-dione could be developed into therapeutic agents targeting these pathways.
Fluorescent Dyes
Compounds similar to 2,5-difluoro-3-(naphthalen-2-yl)-5-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-4,6-dione are being explored as fluorescent dyes due to their unique electronic properties. The incorporation of naphthalene moieties enhances their photophysical characteristics, making them suitable for applications in bioimaging and sensing technologies .
Case Study: Anticancer Evaluation
In a comprehensive study published in Molecules, a series of thieno[2,3-b]pyridine derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain compounds exhibited IC50 values below 10 µM against HCT116 cells . This highlights the potential of 2,5-difluoro derivatives in developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-(naphthalen-2-yl)-5-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-4,6-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analog: Thieno[2,3-b]thiophene Derivative
The compound [5-(3,5-Dimethyl-pyrazole-1-carbonyl)-3-methyl-4-phenylthieno[2,3-b]thiophene-2-yl]-(3,5-dimethyl-pyrazol-1-yl)-methanone () shares structural similarities but differs in core and substituents:
- Core structure: Thieno[2,3-b]thiophene vs. thieno[2,3-b]pyridine.
- Substituents : Pyrazole-carbonyl groups in vs. fluorine, naphthalenyl, and phenyl groups in the target compound. The bulky naphthalenyl group may sterically hinder interactions compared to the planar pyrazole moieties.
- Physical properties : reports a melting point >300°C, attributed to strong intermolecular forces from carbonyl groups. The target compound’s difluoro and aromatic substituents likely increase hydrophobicity but may lower melting points relative to due to reduced symmetry .
Functional Analog: Pyrimido-Oxazine-Dione Derivative
The 3H,4H,5H,6H,7H-pyrimido[4,5-b][1,4]oxazine-4,6-dione derivatives () serve as TRPA1 inhibitors. Key comparisons include:
- Core structure: Pyrimido-oxazine vs. thieno-pyridine. The former contains oxygen and nitrogen atoms, enhancing hydrogen-bonding capacity, while the sulfur in thieno-pyridine may improve lipophilicity.
- Functional groups : Both compounds feature dione moieties, critical for binding to enzymatic targets. However, the position of diones (4,6 in the target vs. 4,6 in pyrimido-oxazine) and substituent electronegativity (fluorine vs. unspecified groups in ) could modulate inhibitor selectivity and potency .
Comparative Data Table
| Compound | Core Structure | Substituents | Melting Point | Key Functional Groups | Biological Activity |
|---|---|---|---|---|---|
| 2,5-Difluoro-3-(naphthalen-2-yl)-5-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-4,6-dione | Thieno[2,3-b]pyridine | 2,5-difluoro; 3-naphthalen-2-yl; 5-phenyl | Not reported | 4,6-dione | Not reported |
| [5-(3,5-Dimethyl-pyrazole-1-carbonyl)-3-methyl-4-phenylthieno[2,3-b]thiophene-2-yl]-(3,5-dimethyl-pyrazol-1-yl)-methanone | Thieno[2,3-b]thiophene | Pyrazole-carbonyl; methyl; phenyl | >300°C | C=O (IR: 1,670 cm⁻¹) | Not reported |
| 3H,4H,5H,6H,7H-Pyrimido[4,5-b][1,4]oxazine-4,6-dione derivatives | Pyrimido[4,5-b][1,4]oxazine | Unspecified (patent example) | Not reported | 4,6-dione | TRPA1 inhibition |
Research Findings and Implications
- Substituent effects : Fluorine atoms in the target compound may enhance metabolic stability compared to methyl/pyrazole groups in . The naphthalenyl group could improve π-π stacking in biological targets but reduce aqueous solubility .
- Biological relevance: While highlights TRPA1 inhibition in pyrimido-oxazines, the target compound’s thieno-pyridine core and fluorine substituents warrant evaluation for similar activity. O/N) may redirect selectivity .
Biological Activity
2,5-Difluoro-3-(naphthalen-2-yl)-5-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-4,6-dione is a complex organic compound characterized by its unique thieno[2,3-b]pyridine core structure. This compound has garnered attention due to its potential biological activities, which are attributed to its structural features that include electron-withdrawing and electron-donating groups. This article reviews the biological activity of this compound based on recent research findings and case studies.
The molecular formula of 2,5-Difluoro-3-(naphthalen-2-yl)-5-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-4,6-dione is with a molecular weight of approximately 405.42 g/mol. Its structure is essential in determining its interaction with biological systems.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits notable biological activities including:
- Anticancer : Potential inhibitory effects on various cancer cell lines.
- Antimicrobial : Activity against several bacterial strains.
- Anti-inflammatory : Possible mechanisms involving the modulation of inflammatory pathways.
The biological activity of 2,5-Difluoro-3-(naphthalen-2-yl)-5-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-4,6-dione is believed to arise from its ability to interact with specific biological targets. These interactions may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for cancer cell proliferation.
- Modulation of Signaling Pathways : It could affect pathways related to inflammation and cell survival.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Anticancer Activity :
- Antimicrobial Properties :
Comparative Analysis
To better understand the uniqueness of this compound in relation to others with similar structures, a comparative analysis was conducted:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Thieno[3,2-b]pyridine derivatives | Different heterocyclic core | Antimicrobial | Varying substitution patterns affecting activity |
| Pyrido[1,2-b]quinazoline derivatives | Similar aromatic systems | Antitumor | Variations in nitrogen positioning |
| Naphthalenesulfonamides | Naphthalene core | Antibacterial | Sulfonamide group introduces different reactivity |
The presence of fluorine atoms and the thieno-pyridine structure enhances the potential biological activities of this compound compared to others .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-difluoro-3-(naphthalen-2-yl)-5-phenyl-thieno[2,3-b]pyridine-4,6-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (e.g., condensation of aldehydes, ketones, and urea analogs) or stepwise protocols involving Suzuki-Miyaura coupling for aryl group introduction. Key factors include temperature control (reflux vs. room temperature), catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling), and solvent polarity. For example, palladium-catalyzed reactions in toluene/ethanol mixtures under argon yield intermediates with >80% efficiency after purification via gradient column chromatography (ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and fluorine coupling patterns (e.g., δ 9.25 ppm for aromatic protons in fused rings). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection at 254 nm assesses purity (>95% threshold). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How can researchers design preliminary biological assays to screen this compound for bioactivity?
- Methodological Answer : Prioritize in vitro assays for antitumor (e.g., MTT assay on cancer cell lines), antimicrobial (disk diffusion), or anti-inflammatory (COX-2 inhibition) activity. Use positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (1–100 µM range). Ensure replicates (n ≥ 3) and statistical validation (p < 0.05 via ANOVA) to minimize false positives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for fluorinated thienopyridine-diones?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Perform orthogonal assays (e.g., Western blotting for protein targets alongside viability assays) and quantify metabolic stability (e.g., microsomal half-life). Cross-validate findings using structurally related analogs to isolate substituent effects .
Q. How can computational methods predict the compound’s reactivity and binding modes?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) evaluates binding affinity (ΔG < −7 kcal/mol). MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What advanced catalytic systems improve regioselectivity in fluorine substitution reactions for this scaffold?
- Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu bimetallic systems) enhance C–F bond formation. Use directing groups (e.g., pyridyl) to control fluorination positions. Monitor reaction progress via ¹⁹F NMR to optimize time and temperature. For example, Pd(OAc)₂ with Xantphos ligand achieves >90% regioselectivity in trifluoromethylation .
Q. How do steric and electronic effects of the naphthyl and phenyl substituents influence photophysical properties?
- Methodological Answer : UV-Vis spectroscopy (λmax shifts) and fluorescence quantum yield measurements quantify π-π* transitions. Compare substituent effects: electron-withdrawing groups (e.g., -F) reduce emission intensity, while bulky naphthyl groups increase Stokes shift due to restricted rotation. Time-resolved spectroscopy (TCSPC) correlates excited-state lifetimes with substituent polarity .
Experimental Design Considerations
- Data Collection : Use standardized protocols (e.g., IUPAC guidelines) for reproducibility. For kinetics, employ stopped-flow techniques for fast reactions (<1 s).
- Statistical Rigor : Apply Benjamini-Hochberg correction for multiple comparisons in high-throughput screens .
- Safety : Fluorinated compounds require handling in fume hoods with HF-neutralizing kits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
